Octriptyline phosphate
CAS No.:
Cat. No.: VC1576363
Molecular Formula: C20H24NO4P
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24NO4P |
---|---|
Molecular Weight | 373.4 g/mol |
IUPAC Name | N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine;phosphoric acid |
Standard InChI | InChI=1S/C20H21N.H3O4P/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18;1-5(2,3)4/h2-5,7-11,19-21H,6,12-13H2,1H3;(H3,1,2,3,4) |
Standard InChI Key | VZQRTFPDLVFLMB-UHFFFAOYSA-N |
Canonical SMILES | CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41.OP(=O)(O)O |
Introduction
Chemical Structure and Properties
Octriptyline phosphate is a phosphate salt of octriptyline with the molecular formula C20H24NO4P and a molecular weight of approximately 373.4 g/mol . The compound is structurally classified as a tricyclic antidepressant due to its three-ring core structure.
Structural Characteristics
The IUPAC name for octriptyline phosphate is 1-Propanamine, 3-(1a,10b-dihydrodibenzo(a,e)cyclopropa(c)cyclohepten-6(1H)-ylidene)-N-methyl-, phosphate (1:1) . It consists of a dibenzocycloheptene core with additional functional groups that contribute to its pharmacological properties.
Chemical Identifiers and Physical Properties
Table 1: Chemical Identifiers and Physical Properties of Octriptyline Phosphate
Property | Value |
---|---|
CAS Number | 51481-67-5 |
PubChem CID | 40028 |
Molecular Formula | C20H24NO4P |
Molecular Weight | 373.4 g/mol |
Parent Compound | Octriptyline (CID 40029) |
Appearance | Solid powder |
Stereochemistry | Racemic |
Defined Stereocenters | 2/2 |
The compound exists as a racemic mixture with two defined stereocenters and one E/Z center . The elemental composition includes C (64.34%), H (6.48%), N (3.75%), O (17.14%), and P (8.30%) .
Synthesis and Preparation Methods
The synthesis of octriptyline phosphate involves multiple steps beginning with the basic structure of dibenzocycloheptene. The process typically includes:
Formation of the Core Structure
This involves cyclization of appropriate precursors to form the tricyclic dibenzocycloheptene core structure.
Phosphate Salt Formation
The final step involves the formation of a phosphate salt to improve stability and solubility characteristics of the final compound.
Industrial production methods would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity, with precise control of temperature, pressure, and pH, as well as the use of catalysts and solvents to facilitate the reactions.
Mechanism of Action
Octriptyline phosphate, like other tricyclic antidepressants, is believed to exert its effects primarily through inhibition of monoamine reuptake in the central nervous system.
Neurotransmitter Modulation
The compound inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin, leading to increased concentrations of these neurotransmitters in synaptic clefts. This mechanism enhances mood-stabilizing effects and is the basis of its potential antidepressant activity.
Molecular Targets
Octriptyline phosphate interacts with various molecular targets, including:
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Neurotransmitter transporters
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Neurotransmitter receptors
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Neuronal ion channels
These interactions collectively contribute to modulating neuronal activity and potentially improving mood disorders.
Pharmacological Properties
Pharmacokinetics
While specific pharmacokinetic data for octriptyline phosphate is limited in available literature, tricyclic antidepressants typically:
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Are well absorbed following oral administration
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Undergo extensive first-pass metabolism in the liver
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Are highly protein-bound in plasma
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Have long elimination half-lives supporting once-daily dosing
Metabolism
Research has identified specific metabolic pathways for octriptyline. Studies involving monkey urine samples have identified methoxy and ethoxy carbamate derivatives as metabolites of octriptyline . The identification process involved techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
Research Applications
Chemical Research
In chemical research, octriptyline phosphate serves as a model compound for understanding the synthesis and reactions of similar tricyclic compounds. It also offers valuable insights into structure-activity relationships for this class of molecules.
Biological Research
The compound has been utilized in biological research to study:
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Effects on cellular processes
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Potential as a therapeutic agent
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Mechanisms of action of tricyclic antidepressants
Pharmaceutical Development
Comparative Analysis with Similar Compounds
Octriptyline phosphate shares structural similarities with other tricyclic antidepressants but possesses unique characteristics that distinguish it from these related compounds.
Comparison with Other Tricyclic Antidepressants
Table 2: Comparison of Octriptyline Phosphate with Similar Tricyclic Antidepressants
Compound | Structural Similarities | Key Differences | Clinical Status |
---|---|---|---|
Amitriptyline | Similar tricyclic structure | Different side chain configuration | Marketed |
Nortriptyline | Similar core structure | Metabolite of amitriptyline | Marketed |
Imipramine | Tricyclic antidepressant | Used for depression and enuresis | Marketed |
Octriptyline Phosphate | Base tricyclic structure | Unique molecular configuration | Never marketed |
Distinctive Characteristics
Octriptyline phosphate's unique molecular configuration results in potentially different pharmacokinetic and pharmacodynamic properties compared to other tricyclic antidepressants. These distinct properties may contribute to a different profile of therapeutic effects and side effects.
Current Status and Future Directions
Regulatory Status
Unlike many other tricyclic antidepressants, octriptyline phosphate was never marketed as a therapeutic agent . It remains classified as an investigational compound.
Research Status
Current research on octriptyline phosphate appears limited, with most literature focusing on its basic chemical properties rather than clinical applications. The compound has been mentioned in patents related to:
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